1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and a methanolate group
Preparation Methods
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the thiophene and pyrrolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include those with thiophene and pyrrolidine rings, such as:
Thiophene derivatives: Known for their electronic properties and used in organic electronics.
Pyrrolidine derivatives: Studied for their biological activities. The uniqueness of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
615275-78-0 |
---|---|
Molecular Formula |
C22H26N2O3S |
Molecular Weight |
398.5g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H26N2O3S/c1-4-23(5-2)12-13-24-19(17-7-6-14-28-17)18(21(26)22(24)27)20(25)16-10-8-15(3)9-11-16/h6-11,14,19,25H,4-5,12-13H2,1-3H3/b20-18+ |
InChI Key |
LCKBZKSAZZUESK-CZIZESTLSA-N |
Isomeric SMILES |
CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)C)\[O-])/C(=O)C1=O)C3=CC=CS3 |
SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CS3 |
Canonical SMILES |
CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)C)[O-])C(=O)C1=O)C3=CC=CS3 |
Origin of Product |
United States |
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